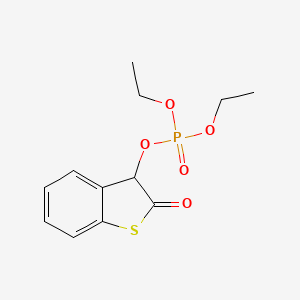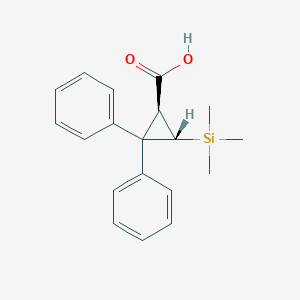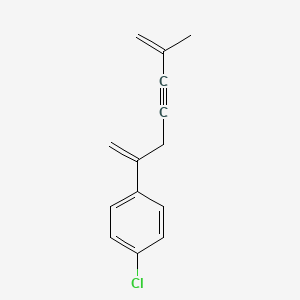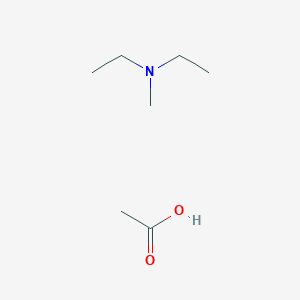
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with two methyl groups and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethylcyclopentanone with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclopentanones, depending on the reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-2-cyclopentenone: Contains a different ring structure, leading to different chemical properties and reactivity.
2,5-Dimethylcyclopentanone: Similar structure but without the sulfonyl group, affecting its chemical behavior.
Uniqueness
2,2-Dimethyl-5-(methylsulfonyl)cyclopentanone is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90113-76-1 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-methylsulfonylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O3S/c1-8(2)5-4-6(7(8)9)12(3,10)11/h6H,4-5H2,1-3H3 |
InChI Key |
FCGVSGJMPAIUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


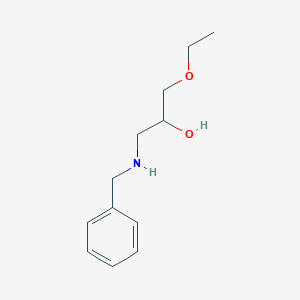
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)

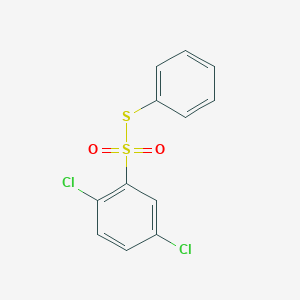
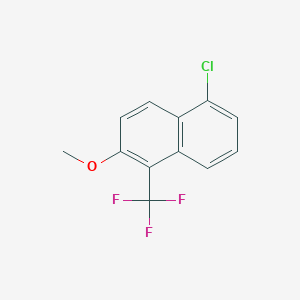
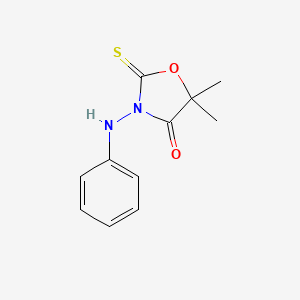
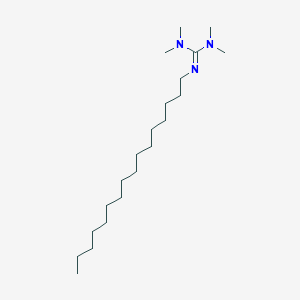
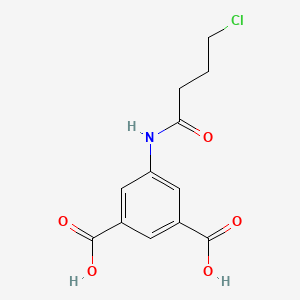
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
